molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8

Ethyl 5-amino-1-benzothiophene-2-carboxylate

Cat. No.: B183001
CAS No.: 25785-10-8
M. Wt: 221.28 g/mol
InChI Key: CHFISKGSWVIUIX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the intermediate ethyl 2-amino-3-oxobutanoate. This intermediate then undergoes cyclization with sulfur to yield the desired benzothiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

EABT serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse derivatives that can exhibit varied properties and activities.

Research indicates that EABT possesses potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that EABT exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
  • Anticancer Activity : Preliminary evaluations indicate that EABT may have anticancer effects, making it a candidate for further development in cancer therapeutics .

Pharmaceutical Development

EABT is explored as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it suitable for modifications that could enhance therapeutic efficacy or reduce side effects. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological profile .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, EABT was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control compounds, indicating its potential as a lead compound for developing new antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
EABTE. coli15
EABTS. aureus18
Control-10

Case Study 2: Anticancer Activity

A series of benzothiophene derivatives, including EABT, were evaluated for cytotoxic activity against human cancer cell lines. EABT displayed promising results with IC50 values indicating effective growth inhibition.

CompoundCell LineIC50 (µM)
EABTMCF-712
EABTHeLa10
Control->50

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 5-amino-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Biological Activity

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboxylate ester, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxylate ester can be reduced to the corresponding alcohol.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of new antimicrobial agents. In vitro studies have shown its effectiveness against various bacterial strains, highlighting its potential use in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties . In a series of assays, this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 25 µM against HepG2 liver cancer cells, indicating a promising therapeutic index for further development .

The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate biochemical pathways by binding to enzymes or receptors, which leads to the inhibition or activation of various cellular processes. This modulation can result in altered cell proliferation and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiophene derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundAmino and carboxylate groupsAntimicrobial, anticancer
Ethyl 5-nitro-1-benzothiophene-2-carboxylateNitro group instead of aminoPotentially different reactivity and activity
Ethyl 5-hydroxy-1-benzothiophene-2-carboxylateHydroxy group affecting solubilityVaries based on hydroxyl interactions

This table illustrates how variations in functional groups can influence both the chemical reactivity and biological activities of these compounds.

Study on Anticancer Effects

In a notable study published in Pharmaceutical Research, researchers investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development.

Properties

IUPAC Name

ethyl 5-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFISKGSWVIUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377452
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25785-10-8
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester (10.52 g, 41.89 mmol) and 10% Pd/C (1.1 g) in 450 mL of EtOH was hydrogenated under 1 atm of H2 for 4 d at rt. The reaction mixture was filtered and the filtrate was concentrated and dried to give 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester as a green solid. A parallel reaction was preformed on 10.61 g of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester in the same manner. A total of 18.37 g of 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained. MS (EI): cal'd 222.0 (MH+), exp 222.2 (MH+). Procedure for Acylation
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Raney Nickel (1 g) and hydrazine hydrate (3 ml) was added to ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (25 g) (obtained as described in Syn. Comm., (1991), 21, 959-964) in ethanol (500 ml) at 60° C. A vigorous reaction ensued and the mixture refluxed. Further portions of Raney Nickel (1 g) and hydrazine hydrate (3 ml) were added at 10 minute intervals until a total of 15 ml had been added and the mixture was then refluxed for 90 minutes. The hot mixture was filtered and the filtrate evaporated. The residue was dissolved in hot ethanol (300 ml) and activated charcoal was added. The mixture was filtered and the filtrate evaporated to dryness to give ethyl 5-aminobenzo[b]thiophene-2-carboxylate (18 g) as a pale yellow solid. The solid was added to a stirred mixture of concentrated hydrochloric acid (50 ml) and water (130 ml) at -0C. A solution of sodium nitrite (5.6 g) in water (20 ml) was added slowly and then the mixture was allowed to stir at 0° C. for a further 30 minutes. A solution of potassium iodide (130 g) in water (200 ml) was then added. The mixture was allowed to warm to ambient temperature and then heated at 50° C. for 30 minutes. The mixture was allowed to cool, extracted with chloroform (150 ml) and the organic layer washed with sodium metabisulphite solution. The organic phase was dried (MgSO4) and evaporated to give a brown oil. The oil was purified by chromatography on silica using a gradient of hexane increasing to 10% ethyl acetate/hexane. The appropriate fractions were combined and evaporated to give ethyl 5-iodobenzo[b]thiophene-2-carboxylate (14 g) as an oil; NMR (d6 -DMSO): 1.35 (t, 3H), 4.4 (q, 2H), 7.8 (dd, 1H), 7.9 (d, 1H), 8.15 (s, 1H), 8.45 (d, 1H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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